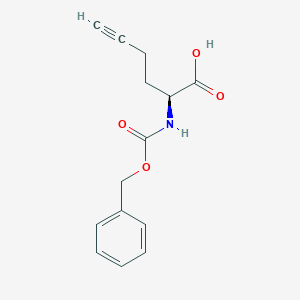

Cbz-L-homopropargylglycine

Description

Contextualization within Noncanonical Amino Acid (ncAA) Chemistry

The foundation of life is built upon a set of twenty canonical amino acids (cAAs), which are encoded by the universal genetic code and serve as the primary building blocks of proteins. nih.gov However, the field of chemical biology has expanded this repertoire by introducing noncanonical amino acids (ncAAs), also referred to as unnatural amino acids (uAAs). nih.govmdpi.com These ncAAs possess unique chemical functionalities not found in their canonical counterparts, allowing for the introduction of novel properties and reactive handles into peptides and proteins. mdpi.com

Cbz-L-homopropargylglycine is a prime example of a synthetic ncAA derivative. Its core, L-homopropargylglycine (HPG), is an analog of the canonical amino acid methionine. lumiprobe.comcaymanchem.com The cellular machinery, specifically the methionyl-tRNA synthetase, can recognize HPG and incorporate it into nascent polypeptide chains in place of methionine. nih.govfrontiersin.org This process effectively embeds a bioorthogonal alkyne functional group into the protein structure.

The distinguishing feature of this compound is the carbobenzyloxy (Cbz) group attached to the amino terminus. smolecule.com This Cbz group acts as a protecting group, temporarily blocking the reactivity of the amino group. This protection is essential in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it allows for the controlled, sequential addition of amino acids to build a specific peptide sequence without unintended side reactions. smolecule.com Once the synthesis is complete, the Cbz group can be removed to yield the free amine for further modifications or to finalize the peptide structure.

| Property | Description |

| Core Amino Acid | L-Homopropargylglycine (HPG) |

| Canonical Analog | Methionine |

| Bioorthogonal Handle | Terminal Alkyne (-C≡CH) |

| Protecting Group | Carbobenzyloxy (Cbz) |

| Primary Application | Protected building block for peptide synthesis |

Historical Trajectory and Evolution of its Research Significance

The journey to the current standing of this compound in research began with the broader exploration of ncAAs and the development of bioorthogonal chemistry. The concept of incorporating amino acids with bioorthogonal functional groups—chemical handles that are inert to biological systems but react specifically with an external probe—gained traction in the early 2000s. oup.com This innovation provided a powerful method for labeling and studying biomolecules in their native environment.

L-homopropargylglycine (HPG) and another methionine analog, L-azidohomoalanine (AHA), emerged as key players in this new methodology. biorxiv.org Researchers demonstrated that these ncAAs could be metabolically incorporated into proteins in a variety of organisms, from bacteria to mammalian cells. nih.govbiorxiv.org The alkyne group of HPG and the azide (B81097) group of AHA became the signature handles for one of the most prominent bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". oup.comjenabioscience.com This reaction forms a stable triazole linkage, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and purification. jenabioscience.comjenabioscience.com

The significance of this compound evolved in parallel, driven by the needs of synthetic peptide chemistry. While metabolic labeling with HPG allows for global incorporation into all newly synthesized proteins, researchers often require more precise control, such as placing the ncAA at a specific position within a peptide. frontiersin.org This is where this compound becomes indispensable. As a protected building block, it enables the precise, site-specific incorporation of the HPG residue into synthetic peptides. This has allowed for the creation of customized peptide probes to study protein-protein interactions, enzyme activity, and other targeted biological questions.

Overview of its Utility as a Bioorthogonal Chemical Probe

The utility of this compound stems directly from its dual nature as both a protected amino acid and a carrier of a bioorthogonal handle. Its primary role is as a synthetic intermediate for creating sophisticated chemical probes.

The general workflow for its use involves several key steps:

Peptide Synthesis : this compound is used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to create a peptide with an HPG residue at a predetermined position. The Cbz group ensures that the amino group of HPG does not interfere with the peptide chain elongation.

Deprotection : Following synthesis, the Cbz group and other protecting groups are removed to yield the final, functional peptide containing the alkyne-bearing HPG.

Bioorthogonal Labeling : The alkyne handle within the synthetic peptide is now available for the CuAAC click reaction. By introducing an azide-modified reporter molecule (e.g., a fluorescent dye or an affinity tag like biotin) and a copper(I) catalyst, the reporter is covalently and specifically attached to the peptide probe. jenabioscience.comnih.gov

This strategy has been applied in various research contexts. For example, a synthetic peptide containing HPG can be designed as a substrate for a specific enzyme. After the peptide is introduced into a biological system and interacts with its target, it can be "clicked" to a fluorescent tag, allowing researchers to visualize where the interaction occurred. This approach has been instrumental in the development of activity-based probes and in studying post-translational modifications.

Furthermore, the technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) leverages the metabolic incorporation of HPG to label and identify newly synthesized proteins. caymanchem.comresearchgate.net While BONCAT typically uses free L-homopropargylglycine, the principles of detection are the same, relying on the alkyne handle's ability to undergo click chemistry for visualization and proteomic analysis. biorxiv.orgjenabioscience.com The research and development of this compound have provided a more controlled, synthetic route to complement these powerful metabolic labeling techniques.

Research Applications of HPG-based Probes

| Research Area | Application |

| Proteomics | Metabolic labeling and identification of newly synthesized proteins (BONCAT). biorxiv.orgresearchgate.net |

| Cell Biology | Visualization of protein synthesis in different cellular compartments and in response to stimuli. jenabioscience.comnih.gov |

| Virology | Tracking the synthesis of viral proteins during infection. nih.gov |

| Drug Discovery | Synthesis of peptide-based drugs and probes to study target engagement. medchemexpress.com |

| Enzymology | Creation of custom enzyme substrates for activity-based profiling. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVNBACLFLOJI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cbz L Homopropargylglycine and Its Derivatives

Classical and Stereoselective Synthesis of Homopropargylglycine (HPG)

The synthesis of homopropargylglycine (HPG) can be achieved through various methods, ranging from classical approaches that yield racemic mixtures to more sophisticated stereoselective strategies that provide the desired enantiomer.

Strecker Synthesis Approaches and Optimization for Enantiopurity

The Strecker synthesis is a well-established, two-step method for producing amino acids. masterorganicchemistry.com It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. masterorganicchemistry.comnrochemistry.com

To address this, asymmetric Strecker reactions have been developed. These methods have shown success in producing HPG with high enantiomeric excess (ee), exceeding 80%. nih.gov The development of catalytic asymmetric Strecker reactions represents a significant advancement, offering a pathway to enantiomerically enriched α-amino acids. chemrxiv.orgnih.gov These reactions often employ chiral catalysts to induce stereoselectivity during the hydrocyanation of imines. sctunisie.org While these methods have proven effective for a range of substrates, the synthesis of HPG with high enantiopurity can still be challenging due to the smaller size of the homopropargyl group, which may result in lower stereoselectivity. brandeis.edu

Seyferth-Gilbert Homologation for Alkyne Moiety Introduction and Racemization Control

The Seyferth-Gilbert homologation is a key reaction for introducing the alkyne functionality into a molecule. This reaction utilizes a reagent, often the Bestmann-Ohira reagent, to convert an aldehyde into a terminal alkyne, extending the carbon chain by one. brandeis.edunih.gov

A significant challenge in the synthesis of chiral amino acids like L-homopropargylglycine is the potential for racemization during the Seyferth-Gilbert homologation. nih.gov Initial attempts at this homologation have resulted in nearly complete loss of stereochemical purity. nih.gov To address this, optimization of the reaction conditions is crucial.

Several factors have been identified as critical for controlling racemization:

Base: The choice and amount of base can significantly impact the enantiomeric excess (ee) of the product. Using a milder base, such as cesium carbonate (Cs₂CO₃) instead of potassium carbonate (K₂CO₃), has been shown to improve both the yield and the enantioselectivity of the reaction. nih.govacs.org

Temperature: Lowering the reaction temperature can also help to minimize racemization.

Reagent Stoichiometry: Careful control of the amount of the Seyferth-Gilbert reagent and the base is necessary to drive the reaction to completion without promoting side reactions that can lead to racemization. nih.gov

Through careful optimization, it is possible to achieve high yields and excellent enantiopurity (>98% ee) for the alkyne product. nih.govnih.govbrandeis.eduacs.org

Table: Optimization of Seyferth-Gilbert Homologation for Racemization Control

| Entry | Base (equiv) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | K₂CO₃ (4.0) | 25 | 68 | 7 |

| 2 | K₂CO₃ (2.0) | 25 | 75 | 78 |

| 3 | Cs₂CO₃ (1.5) | 25 | 73 | 90 |

| 4 | Cs₂CO₃ (1.5 + 0.7) | 25 | 85 | 98 |

Data adapted from research on the optimization of Fmoc-L-homopropargylglycine synthesis. nih.govacs.org

Enantioselective Synthesis Strategies and Chiral Resolution

Beyond asymmetric synthesis, chiral resolution is another common strategy to obtain enantiomerically pure compounds. spcmc.ac.in This involves separating a racemic mixture into its individual enantiomers. spcmc.ac.innumberanalytics.com

Several methods for chiral resolution are available:

Crystallization: This technique relies on the different physical properties of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. spcmc.ac.in These diastereomers can then be separated by fractional crystallization. spcmc.ac.in

Chromatography: Chiral chromatography, using a chiral stationary phase, can directly separate enantiomers. numberanalytics.comchiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. numberanalytics.com

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, acylase I is an enzyme that can be used for the enantioselective hydrolysis of N-acyl amino acids in a process known as kinetic resolution. acs.org

While effective, chiral resolution can be a time-consuming and costly process, and the maximum theoretical yield for the desired enantiomer is 50%. rsc.org For this reason, enantioselective synthesis is often the preferred route for producing chiral compounds.

Role of the Carbobenzyloxy (Cbz) Protecting Group in Amino Acid and Peptide Synthesis

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org Introduced by Bergmann and Zervas in the 1930s, it was instrumental in the early development of controlled peptide synthesis. total-synthesis.comnih.gov The Cbz group effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions. wikipedia.org

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. google.com

Orthogonal Protection Strategies for Multi-functionalized Amino Acids

In the synthesis of complex molecules with multiple functional groups, such as peptides, orthogonal protection strategies are essential. fiveable.me This approach involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.me

The Cbz group is a key component of many orthogonal protection schemes. It is stable to the acidic conditions used to remove other protecting groups like tert-butyloxycarbonyl (Boc) and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.com This orthogonality allows for precise control over the synthetic sequence. masterorganicchemistry.com

For example, a dipeptide can be synthesized with one amino acid protected with a Boc group and the other with a Cbz group. masterorganicchemistry.com The Boc group can be selectively removed with acid, allowing for further elongation of the peptide chain at that position, while the Cbz group remains intact. masterorganicchemistry.com

Table: Common Orthogonal Protecting Group Pairs

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 | Deprotection Condition |

| Boc | Acid | Cbz | Hydrogenolysis |

| Fmoc | Base | Cbz | Hydrogenolysis |

| Alloc | Pd(0) catalyst | Cbz | Hydrogenolysis |

| TBS | Fluoride source | Cbz | Hydrogenolysis |

This table highlights the compatibility of the Cbz group with other common protecting groups. fiveable.menih.gov

Deprotection Methodologies and Compatibility

The most common method for removing the Cbz group is catalytic hydrogenolysis. libretexts.orghighfine.com This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (Pd/C). total-synthesis.com The reaction is typically clean and proceeds under mild conditions, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

While hydrogenolysis is a robust method, it is not always compatible with all functional groups. For instance, molecules containing other reducible groups, such as alkenes or alkynes, may not be suitable for this deprotection method. highfine.com In such cases, alternative deprotection strategies are required.

Alternative deprotection methods for the Cbz group include:

Strong Acids: Reagents like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group. highfine.com However, these harsh conditions may not be tolerated by other sensitive functional groups in the molecule. total-synthesis.com

Lewis Acids: Trimethylsilyl iodide (TMSI) can be used for the deprotection of Cbz groups, but it can also lead to the formation of undesired byproducts. acs.org

Nucleophilic Deprotection: A newer method involves the use of 2-mercaptoethanol (B42355) in the presence of a base. acs.orgchemistryviews.org This approach offers a milder alternative to traditional methods and is compatible with a wider range of functional groups. acs.orgchemistryviews.org

The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule. The compatibility of the Cbz group with various reaction conditions and its diverse deprotection options make it a versatile and valuable tool in the synthesis of complex molecules like Cbz-L-homopropargylglycine.

Large-Scale and High-Throughput Synthetic Advancements for this compound and its Derivatives

The growing demand for this compound and its analogues in various research and development sectors has necessitated the development of robust and efficient synthetic methodologies. Advances in both large-scale production and high-throughput synthesis have been pivotal in making these valuable chemical tools more accessible. These advancements focus on improving yield, purity, and efficiency while reducing production time and cost.

Large-Scale Synthetic Advancements

The reaction conditions have been carefully optimized for large-scale production. For instance, the use of cesium carbonate as a base in the homologation step was found to be crucial for driving the reaction to high conversion and yield, even on a 17-gram scale. The addition of a second equivalent of the base after a few hours further pushed the reaction to completion, a critical consideration for maximizing output in a large-scale setting. Such strategies are directly applicable to the synthesis of this compound, where consistent and high yields are paramount for industrial-scale production.

| Reaction Step | Scale | Key Reagents | Yield | Enantiomeric Excess |

| Aldehyde Homologation | 17 g | Aldehyde precursor, Bestmann-Ohira Reagent, Cesium Carbonate | 73% | Not reported for this specific scale |

| Optimized Homologation | 8.5 g | Aldehyde precursor, Bestmann-Ohira Reagent, Cesium Carbonate (1.7 equiv) | 89% | 98% |

This table presents data from the optimized synthesis of a closely related Fmoc-protected homopropargylglycine, illustrating the potential for large-scale production of similar Cbz-protected compounds.

High-Throughput Synthetic Advancements

In addition to scaling up production, high-throughput synthesis methodologies have been developed to rapidly generate libraries of this compound derivatives. These approaches are invaluable for applications such as drug discovery and chemical biology, where a diverse range of analogues is often required for screening and optimization studies.

One such advancement is the use of automated solid-phase peptide synthesizers. While often employed for peptide assembly, these instruments can be adapted for the high-throughput synthesis of individual amino acid derivatives. This allows for the parallel synthesis of multiple derivatives with varied functionalities, significantly accelerating the discovery process.

Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of protected amino acids and small peptides. A flow reactor process utilizing immobilized reagents and scavengers has been successfully applied to the synthesis of di- and tripeptides from Boc, Fmoc, and Cbz-protected amino acids. This technology offers precise control over reaction parameters, enhanced safety, and the potential for continuous production, making it an attractive platform for the high-throughput synthesis of this compound derivatives. The use of packed columns with supported reagents simplifies purification, as by-products and excess reagents are captured, and the desired product is eluted in high purity.

Another innovative approach for parallel synthesis is the "teabag" method, which allows for the simultaneous synthesis of multiple peptides or amino acid derivatives on a solid support. This technique, combined with standard Boc-peptide synthesis chemistry, enables the efficient production of libraries of compounds for screening purposes.

Recent developments in electrocatalysis have also contributed to high-throughput synthesis. A protocol based on Ag/Ni-electrocatalytic decarboxylative coupling enables the parallel synthesis of unnatural amino acids. This method can be conducted in a 24-well format, allowing for the rapid generation of a diverse set of amino acid analogues.

| High-Throughput Method | Key Features | Applicability to this compound Derivatives |

| Automated Solid-Phase Synthesis | Parallel synthesis, automated workflow, high purity. | Suitable for creating libraries of peptides incorporating this compound. |

| Flow Chemistry | Continuous production, precise reaction control, simplified purification. | Enables rapid and efficient synthesis of a variety of this compound amides and esters. |

| "Teabag" Parallel Synthesis | Simultaneous synthesis of multiple compounds on solid support. | Cost-effective method for producing small libraries of derivatives for initial screening. |

| Electrocatalytic Coupling | Parallel reaction setup (e.g., 24-well plate), rapid diversification. | Allows for the high-throughput synthesis of novel unnatural amino acids derived from a this compound scaffold. |

This table summarizes various high-throughput methodologies and their potential application in the synthesis of this compound derivatives.

Biochemical and Cellular Incorporation Strategies of Homopropargylglycine Analogs

Metabolic Labeling through Methionine Analogy

Metabolic labeling is a powerful technique that utilizes the cell's own machinery to incorporate noncanonical amino acids into proteins. HPG, as a methionine surrogate, is recognized by the endogenous translational apparatus and integrated into nascent polypeptide chains. frontiersin.orgnih.gov

Ribosomal Incorporation Mechanisms in Active Protein Synthesis

HPG is a cell-permeable compound that, once inside the cell, is treated by the protein synthesis machinery as a methionine analog. lumiprobe.comjenabioscience.com The endogenous methionyl-tRNA synthetase (MetRS) recognizes and charges HPG onto the methionine tRNA (tRNAMet). frontiersin.orgfrontiersin.org This HPG-laden tRNA is then delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded by the AUG start codon and internal methionine codons. frontiersin.orgfrontiersin.org This process occurs randomly at methionine sites, resulting in the statistical labeling of the entire proteome being actively synthesized. jenabioscience.com The efficiency of this incorporation is influenced by several factors, including the selectivity of the aminoacyl-tRNA synthetase, the binding of the HPG-tRNA to the ribosome's A site, and any potential steric hindrance as the HPG-containing polypeptide emerges from the ribosomal tunnel. biorxiv.org

Utilization in Auxotrophic Cellular Strains (e.g., E. coli)

The use of auxotrophic microbial strains, which are incapable of synthesizing a particular essential nutrient like methionine, offers a significant advantage for maximizing the incorporation of HPG. nih.govmdpi.com In methionine-auxotrophic E. coli strains, such as B834, researchers can control the amount of methionine and HPG in the growth medium. nih.govmdpi.comresearchgate.net By depleting methionine and providing HPG, a high level of incorporation into newly synthesized proteins can be achieved. nih.gov Studies have shown that in auxotrophic E. coli, HPG can be incorporated at rates of 70-80%. nih.govmdpi.com This high level of substitution is beneficial for applications requiring robust labeling for subsequent detection or purification. In contrast, prototrophic strains, which can synthesize their own methionine, may exhibit lower incorporation rates as the endogenous methionine competes with the supplied HPG. nih.govmdpi.com Creating glutamate (B1630785) auxotrophic strains in E. coli has also been a strategy to study the flexibility of cellular amination networks. biorxiv.orgelifesciences.org

Efficiency and Selectivity of Noncanonical Amino Acid Uptake and Integration

The efficiency and selectivity of HPG incorporation are critical for the successful application of this metabolic labeling technique. HPG is generally considered less toxic and more efficiently incorporated into proteins in some systems compared to other methionine analogs like azidohomoalanine (AHA). nih.govbiorxiv.org For instance, in Arabidopsis thaliana, HPG-based bioorthogonal non-canonical amino acid tagging (BONCAT) was found to be more efficient than AHA-based methods. biorxiv.org The uptake and integration of HPG are influenced by the concentration of HPG in the medium and the level of competing methionine. nih.govnih.gov To enhance incorporation, cells are often starved of methionine before the addition of HPG. nih.govnih.gov The selectivity of the native MetRS for HPG over other amino acids is a key determinant of successful labeling. While MetRS can charge HPG to tRNAMet, the efficiency can vary between organisms and cell types. frontiersin.orgbiorxiv.org

Genetic Code Expansion and Site-Specific Introduction

Genetic code expansion techniques provide a powerful alternative to metabolic labeling by enabling the site-specific incorporation of noncanonical amino acids into a protein of interest. nih.govacs.org This is achieved by repurposing a codon, typically a stop codon, and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired noncanonical amino acid. frontiersin.orgnih.gov

Amber Codon Suppression Techniques for Targeted Incorporation

A widely used strategy for site-specific incorporation is amber codon suppression. frontiersin.org The amber stop codon (UAG) is the least frequently used stop codon in many organisms, making it an ideal candidate for reassignment. frontiersin.orgfrontiersin.org This technique involves the introduction of a suppressor tRNA with an anticodon that recognizes the UAG codon, along with an engineered aminoacyl-tRNA synthetase that specifically charges this tRNA with the noncanonical amino acid, in this case, an HPG analog. frontiersin.orggenefrontier.com When the ribosome encounters the UAG codon in the mRNA sequence of the target protein, the suppressor tRNA delivers the HPG analog, allowing protein synthesis to continue and resulting in a full-length protein with the noncanonical amino acid at a predetermined position. frontiersin.org The efficiency of amber suppression can be influenced by factors such as the concentration of the suppressor tRNA and the identity of the codon immediately preceding the amber codon. genefrontier.com

Engineering of Aminoacyl-tRNA Synthetases for Broadened Substrate Specificity (e.g., MetRS)

Central to genetic code expansion is the engineering of aminoacyl-tRNA synthetases (aaRS) to recognize and activate the desired noncanonical amino acid while not cross-reacting with endogenous amino acids or tRNAs. nih.govfrontiersin.orgnih.gov To incorporate HPG or its derivatives site-specifically, a methionyl-tRNA synthetase (MetRS) can be engineered. jenabioscience.comnih.gov This involves modifying the amino acid binding pocket of the MetRS to accommodate the structure of the HPG analog and to discriminate against the natural methionine. frontiersin.orgbiologists.com The process of engineering an aaRS typically involves creating a library of mutants with variations in the active site and then using positive and negative selection schemes to identify variants that are both active with the noncanonical amino acid and orthogonal to the host cell's translational machinery. nih.govbiologists.com This ensures that the engineered synthetase specifically charges its cognate tRNA with the HPG analog, leading to high-fidelity incorporation at the targeted site. nih.govnih.gov

In vitro and Cell-Free Translation Systems for Protein Synthesis

In vitro and cell-free protein synthesis (CFPS) systems have emerged as robust and versatile platforms for the efficient incorporation of non-canonical amino acids into polypeptides. nih.gov These systems offer significant advantages over in vivo methods, as their open nature allows for the direct manipulation of reaction components and the circumvention of cellular toxicity issues associated with some ncAAs. biorxiv.orgfrontiersin.org This control facilitates the synthesis of proteins containing ncAAs with high efficiency and purity. nih.gov

L-homopropargylglycine (HPG) has been shown to be effectively incorporated into newly synthesized proteins in various cell-free systems. biorxiv.org The two most common types of CFPS platforms are those based on crude cell extracts, such as the E. coli S30 system, and those reconstituted from purified components, known as the PURE (Protein synthesis Using Recombinant Elements) system. nih.govfrontiersin.org

In many cell-free setups, HPG can be incorporated into protein sequences at methionine positions by the endogenous, wild-type methionyl-tRNA synthetase (MetRS). biorxiv.org Although MetRS may charge its cognate tRNA with HPG less efficiently than with methionine, providing HPG in excess can produce sufficient amounts of HPG-tRNA for effective labeling of nascent proteins. biorxiv.org Notably, HPG is recognized by the wild-type MetRS in the PURE system, facilitating its use in this highly defined translation environment. nih.gov For greater control and to incorporate ncAAs that are not recognized by native enzymes, engineered translational components like orthogonal aaRS/tRNA pairs can be added to the cell-free reaction. frontiersin.org

Table 2: Comparison of Cell-Free Systems for ncAA Incorporation

| Feature | E. coli S30 Extract System | PURE System |

|---|---|---|

| Composition | Crude lysate containing all necessary translational machinery. | Reconstituted from purified recombinant elements (ribosomes, tRNAs, aaRSs, factors). frontiersin.org |

| Control | Less defined; manipulation of specific components is challenging. frontiersin.org | Highly defined; allows for precise control and modification of components. nih.gov |

| Protein Yield | Generally higher (e.g., 0.5 - 2 mg/mL). nih.gov | Lower (e.g., 0.01–0.02 mg/mL), but sufficient for many applications. nih.gov |

| HPG Incorporation | HPG can be incorporated using endogenous MetRS. biorxiv.org | HPG is accepted by the wild-type MetRS included in the system. nih.gov |

| Primary Use Case | High-yield production, screening. | Fundamental research, pathway engineering, incorporation of challenging ncAAs. nih.gov |

N-Terminal Unnatural Amino Acid Processing and Retention in Recombinant Proteins

The specific placement of a non-canonical amino acid at the N-terminus of a protein provides a unique site for conjugation, labeling, or immobilization without altering the protein's internal sequence. plos.org The methionine (Met) residue-specific methodology is a powerful biological approach for achieving N-terminal functionalization with Met analogs like L-homopropargylglycine (HPG). plos.org

This strategy involves two key steps. First, the target protein is engineered to remove all internal Met codons, ensuring that the Met analog is only incorporated at the AUG start codon. plos.org Second, the engineered protein is expressed in a host system where HPG is supplied, leading to its specific incorporation at the N-terminal position. plos.org This method has been successfully used to place HPG at the N-terminus of an engineered, internal Met-free Green Fluorescent Protein (GFP). plos.org

A critical aspect of N-terminal incorporation is the subsequent processing by cellular enzymes. In bacteria, the N-terminal Met is often removed by methionine aminopeptidase (B13392206) (MAP). However, the retention or cleavage of the initial amino acid is highly dependent on the identity of the adjacent (second) residue. plos.org By carefully selecting this second amino acid, the removal of the N-terminal HPG can be suppressed, ensuring its retention on the final, mature protein. plos.org The successful N-terminal incorporation and retention of HPG in recombinant proteins have been confirmed by ESI-MS analysis, which also showed that the modification did not significantly compromise the protein's activity or folding properties. plos.org This approach has also been applied in yeast to replace the N-terminal methionine of human Cu/Zn superoxide (B77818) dismutase with HPG. researchgate.net

Table 3: Studies on N-Terminal Incorporation of Homopropargylglycine

| Protein | Host System | Strategy | Outcome |

|---|---|---|---|

| Green Fluorescent Protein (GFP) | E. coli | Engineered internal Met-free GFP; Met residue substitution method. | N-terminal specific incorporation of HPG confirmed by ESI-MS; no significant impact on protein activity or folding. plos.org |

| Human Cu/Zn superoxide dismutase (hSOD1) | S. cerevisiae | Methionine auxotrophic strain; replacement of the single N-terminal methionine. | Successful replacement of N-terminal Met with HPG. researchgate.net |

| Vinculin (truncated variant) | E. coli | Bioorthogonal expression in place of Met residues, including the N-terminus following a cleavable His-tag. | Successful incorporation of multiple HPG copies; used to study antigen processing. biorxiv.org |

Applications in Bioorthogonal Chemical Ligation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The most prominent application of the homopropargylglycine alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.goveurjchem.com This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). ru.nl The uncatalyzed version of this reaction is slow and requires high temperatures, but the introduction of a copper(I) catalyst dramatically increases the reaction rate by a factor of up to 10⁶, allowing it to proceed rapidly under biocompatible conditions (aqueous environment, neutral pH, and room temperature). mdpi.comnih.gov

L-homopropargylglycine can be used as a non-canonical amino acid that is incorporated into proteins during synthesis, serving as a substitute for methionine. jenabioscience.comnih.gov This metabolic labeling strategy introduces the alkyne handle into newly created proteins, which can then be tagged with azide-functionalized probes, such as fluorophores or biotin (B1667282), via the CuAAC reaction for visualization or purification. jenabioscience.comnih.gov

The kinetics of CuAAC are exceptionally favorable for biological applications, exhibiting high reaction efficiency that minimizes required reagent concentrations and reaction times. mdpi.com However, performing the reaction in a complex biological milieu, such as cell lysate or inside a living cell, presents challenges. The optimization of CuAAC in these environments is crucial for achieving specific and efficient labeling. Key parameters for optimization include the concentration of copper, the choice of reducing agent to generate Cu(I) from Cu(II) sources like CuSO₄ (typically sodium ascorbate), and the use of stabilizing ligands. jenabioscience.comfrontiersin.org

Table 1: Factors for CuAAC Optimization in Biological Systems

| Parameter | Role in Reaction | Common Approach for Optimization |

|---|---|---|

| Copper(I) Concentration | Catalyzes the cycloaddition. | Kept at low micromolar concentrations (e.g., 50-100 µM) to minimize cellular toxicity. frontiersin.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate (B8700270) is commonly used in slight excess relative to the copper source. frontiersin.org |

| Ligand System | Stabilizes the Cu(I) ion, enhances reaction rate, and reduces cytotoxicity. | Use of water-soluble, biocompatible ligands like THPTA is standard practice. mdpi.comfrontiersin.org |

| Reactant Concentration | Drives the reaction forward. | Concentration of the azide probe is optimized to ensure efficient labeling without causing off-target effects. |

The toxicity of free copper ions is a significant concern for live-cell applications. nih.gov To mitigate this, specialized ligand systems have been developed to chelate and stabilize the Cu(I) catalyst. These ligands not only prevent copper-induced damage but also protect the Cu(I) ion from oxidation and increase the reaction's efficiency at low concentrations. frontiersin.org Water-soluble ligands are particularly important for ensuring the biocompatibility of the reaction. mdpi.com

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is one of the most effective and widely used ligands for in-cell CuAAC. frontiersin.org It demonstrates excellent water solubility and stabilizes Cu(I) effectively, leading to improved reaction speeds and reduced cytotoxicity. mdpi.comfrontiersin.org Other ligands have also been successfully applied in bioorthogonal CuAAC, each with specific properties.

Table 2: Common Ligands for Biocompatible CuAAC

| Ligand | Full Name | Key Features |

|---|---|---|

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | High water solubility, enhances reaction speed, reduces Cu(I) toxicity. Considered highly biocompatible. mdpi.comfrontiersin.org |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | One of the first widely used ligands for CuAAC, though its lower water solubility can be a limitation. mdpi.comru.nl |

| BTTAA | Bathophenanthroline-disulfonate | A water-soluble ligand known to be highly effective in stabilizing Cu(I). mdpi.com |

| BTTES | 2-[4-({Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate (B86663) | A highly water-soluble ligand that enhances reaction kinetics. mdpi.com |

The bioorthogonal nature of the CuAAC reaction has been extensively demonstrated in various biological contexts. After metabolically incorporating L-homopropargylglycine (HPG) into proteins, researchers can label the alkyne-tagged proteins in complex cell lysates, in fixed cells, and on the surface of live cells. jenabioscience.comnih.gov This technique, often called fluorescent noncanonical amino acid tagging (FUNCAT), allows for the visualization of protein synthesis with high spatial and temporal resolution. nih.gov For example, HPG-labeled proteins have been successfully visualized in cultured cells and mouse tissues using CuAAC to attach a fluorescent azide probe. mdpi.com While the toxicity of copper remains a hurdle for prolonged in vivo imaging in live animals, the reaction is highly effective for labeling in fixed tissues and for applications on the cell surface where the toxic effects can be better managed. nih.gov

Ligand Systems and Cu(I) Stabilization in Biological Environments

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling

To circumvent the issue of copper toxicity entirely, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. wikipedia.orgnih.gov This reaction does not rely on a metal catalyst. Instead, the driving force is the ring strain of a cyclic alkyne, such as a cyclooctyne. mdpi.com The terminal alkyne of homopropargylglycine itself is not strained and therefore reacts very slowly with azides in the absence of copper.

Therefore, the direct application of Cbz-L-homopropargylglycine in SPAAC involves a different strategy. Typically, a biomolecule is labeled with an azide-containing amino acid (like azidohomoalanine, Aha), and the detection probe is a molecule containing a strained cyclooctyne. nih.gov This pairing allows for truly bioorthogonal ligation in living cells and organisms without the need for a toxic catalyst, making it a powerful tool for dynamic in vivo imaging. nih.govnih.gov

Integration with Other Bioorthogonal Ligation Chemistries

The utility of bioorthogonal chemistry is greatly expanded when multiple, mutually orthogonal reactions can be performed simultaneously in the same biological system. This allows for the differential labeling of several targets at once. The CuAAC reaction involving an alkyne handle like homopropargylglycine is compatible with several other bioorthogonal reactions, enabling multiplexed analysis. mdpi.com

For instance, a strategy has been demonstrated for labeling three different protein subunits in a single pot. This was achieved by using probes equipped with three distinct and non-interacting chemical handles: an azide, a norbornene, and an alkyne. mdpi.com The labeling was performed sequentially using three orthogonal reactions:

Staudinger Ligation: An azide-tagged protein was labeled with a phosphine-containing reporter.

Inverse-Electron-Demand Diels-Alder (iEDDA): A norbornene-tagged protein was labeled with a tetrazine-containing reporter.

CuAAC: Finally, the alkyne-tagged protein was labeled with an azide-containing reporter upon the addition of the copper catalyst. mdpi.com

This approach highlights the modularity and power of integrating CuAAC with other bioorthogonal chemistries to dissect complex biological processes. mdpi.com

Research Applications in Protein and Peptide Sciences

Monitoring and Analysis of Global Protein Synthesis and Dynamics

L-homopropargylglycine (HPG) serves as a powerful, non-radioactive probe for analyzing the global synthesis of proteins in cells and organisms. jenabioscience.com By acting as a surrogate for the natural amino acid methionine, it is integrated into nascent polypeptide chains by the cell's own translational machinery. caymanchem.comfrontiersin.org This allows researchers to tag and study the "translatome"—the entire set of proteins being actively synthesized at a specific point in time. plos.org

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) is a widely used technique that leverages HPG to label and identify newly created proteins. biorxiv.org The process involves introducing HPG to cells or organisms, where it is incorporated into proteins in place of methionine. jenabioscience.com The alkyne group within the incorporated HPG does not react with any functional groups typically found in biological systems. However, it can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with an azide-containing reporter molecule. jenabioscience.complos.org This reporter can be a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and subsequent analysis. jenabioscience.com

Studies in the plant Arabidopsis thaliana have shown that HPG-based BONCAT provides a more effective sampling of the nascent proteome compared to another common methionine analog, azidohomoalanine (AHA), as AHA can inhibit cell growth and alter methionine metabolism more significantly. biorxiv.orgnih.gov This makes HPG a preferred choice for accurately profiling protein synthesis in certain biological contexts. nih.gov

| Feature | Description | Research Finding |

| Principle | Metabolic labeling of nascent proteins with the methionine analog HPG. biorxiv.org | HPG is incorporated into proteins during translation, enabling subsequent detection. nih.gov |

| Detection | Bioorthogonal "click chemistry" reaction between HPG's alkyne group and an azide-tagged reporter (e.g., fluorophore, biotin). jenabioscience.complos.org | Allows for highly selective and efficient labeling of the tagged proteins. plos.org |

| Application | Isolation and identification of proteins synthesized within a specific timeframe. nih.govmaxplanckneuroscience.org | Enriches a small fraction of new proteins from the total protein pool for detailed analysis. nih.gov |

| Advantage over AHA | HPG shows less inhibition of cell growth and less disruption of methionine metabolism compared to azidohomoalanine (AHA) in Arabidopsis. biorxiv.orgnih.gov | HPG-based BONCAT tags a better sample of nascent proteins than AHA-based methods in certain plant systems. nih.gov |

This table summarizes the key aspects and findings related to the BONCAT technique using HPG.

A key application of HPG is the ability to visualize where and when proteins are synthesized within a cell. plos.orgnih.gov By pulse-labeling cells with HPG for a defined period and then using in-situ click chemistry to attach a fluorescent probe, researchers can generate high-resolution images of nascent protein localization and dynamics using microscopy. plos.orgnih.gov

This method has provided significant insights into cellular processes during viral infections. For instance, in studies of herpes simplex virus (HSV) infection, HPG labeling revealed that newly synthesized proteins rapidly accumulate not only throughout the nucleus but also in distinct, newly formed sub-compartments. nih.gov These structures, termed newly synthesized protein domains (NPDs), appear to be precursors to larger domains involved in nuclear protein quality control, offering a new view of how viruses co-opt host cell machinery. nih.govresearchgate.net The technique is sensitive enough to track the flux and transport of the entire translatome between cellular compartments, such as the cytoplasm and the nucleus. plos.org This approach allows for the simultaneous visualization of bulk protein synthesis and the localization of specific individual proteins by combining fluorescence imaging with antibody-based staining. plos.orgresearchgate.net

Combining HPG-based BONCAT with mass spectrometry (MS) enables the quantitative analysis of the nascent proteome. maxplanckneuroscience.orgthermofisher.com This powerful approach allows researchers to determine not just which proteins are being made, but also their relative abundance under different conditions. nih.govnih.gov

The typical workflow involves several key steps. maxplanckneuroscience.orgthermofisher.com First, cells are metabolically labeled with HPG. After labeling, the cells are lysed, and the HPG-containing proteins are conjugated to a biotin-azide tag via a click reaction. These biotinylated nascent proteins are then selectively captured and enriched using affinity purification, separating them from the pre-existing, unlabeled proteome. maxplanckneuroscience.org Finally, the purified proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. biorxiv.org This methodology has been instrumental in identifying cell-type-specific proteomes in complex organisms and detecting subtle changes in protein synthesis in response to various stimuli. maxplanckneuroscience.org

| Step | Procedure | Purpose |

| 1. Metabolic Labeling | Cells or organisms are cultured with HPG, which is incorporated into newly synthesized proteins. maxplanckneuroscience.org | To introduce a bioorthogonal alkyne handle into the nascent proteome. |

| 2. Cell Lysis & Click Reaction | Labeled cells are lysed, and the proteome is reacted with a biotin-azide tag. plos.org | To covalently attach a biotin handle to HPG-containing proteins for purification. |

| 3. Affinity Purification | The biotin-tagged proteins are captured on a streptavidin or neutravidin resin. maxplanckneuroscience.org | To isolate and enrich the nascent proteome, separating it from pre-existing proteins. |

| 4. Digestion & MS Analysis | The purified proteins are eluted, digested into peptides, and analyzed by LC-MS/MS. biorxiv.org | To identify and quantify the individual proteins that were actively synthesized during the labeling period. |

This table outlines the general workflow for quantitative proteomic analysis of newly synthesized proteins using HPG-based metabolic labeling.

Spatiotemporal Visualization of Protein Synthesis

Site-Specific Protein and Peptide Modification for Functional Elucidation

Beyond global protein analysis, the alkyne handle of HPG can be used for precise, site-specific modifications to study and alter protein function. This is often achieved through solid-phase peptide synthesis or by using engineered cellular machinery to incorporate HPG at a specific, predetermined site within a protein's amino acid sequence. frontiersin.orgnih.gov

The incorporation of HPG into proteins provides a chemical handle for attaching a wide array of functional molecules, thereby creating proteins with novel properties. nih.gov For example, the Davis lab demonstrated that both HPG and its counterpart, azidohomoalanine, could be used to attach multiple glycan structures to bacterially expressed protein scaffolds. nih.gov This type of modification is crucial for studying the roles of glycosylation and for creating engineered glycoproteins.

While HPG is readily incorporated globally in place of methionine by wild-type systems, its site-specific incorporation often requires manipulating the cell's translational machinery. nih.gov Research has shown that the editing domain of certain aminoacyl-tRNA synthetases can be engineered to allow for the efficient in vivo incorporation of novel amino acids like HPG at specific codons. researchgate.net Furthermore, the protected form, Fmoc-L-HPG-OH, is a valuable building block in solid-phase peptide synthesis (SPPS), a chemical method used to construct peptides from the ground up. nih.gov This allows for the precise placement of an HPG residue within a synthetic peptide, which can then be functionalized via CuAAC to create novel peptide-based drugs, probes, or biomaterials. nih.govopenaccessjournals.com

The introduction of non-canonical amino acids can significantly alter the biophysical properties of a protein, such as its stability, folding, and solubility. researchgate.net While the direct impact of HPG incorporation on thermostability is not extensively documented, the principle of using ncAAs for this purpose is well-established.

For example, the global replacement of natural amino acids with fluorinated analogs has been shown to enhance the thermostability and organic solvent tolerance of enzymes like ω-transaminase. researchgate.net The unique physicochemical properties of elements like fluorine, when engineered into a protein scaffold, can lead to increased thermal and chemical inertness. researchgate.net The incorporation of any ncAA, including HPG with its relatively small and non-polar side chain, has the potential to influence a protein's structural integrity and stability. nih.gov These alterations can be harnessed to engineer enzymes that function in non-native environments or to stabilize therapeutic proteins, highlighting a promising area for future research. researchgate.netnih.gov

Alteration of Protein Biophysical Properties (e.g., Thermostability)

Peptide Synthesis and Conjugation Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. nih.govbachem.com Cbz-L-homopropargylglycine is well-suited for this process. The carbobenzoxy (Cbz) group serves as a temporary protecting group for the α-amino functionality, a classic strategy in peptide synthesis. nih.gov

During SPPS, the carboxyl group of this compound is activated and coupled to the free amine of the growing peptide chain anchored to the resin. bachem.com The Cbz group prevents unwanted side reactions at the N-terminus. smolecule.com Following the coupling step, the Cbz group can be removed to reveal a new N-terminal amine, ready for the next coupling cycle. nih.gov This straightforward incorporation allows the unique alkyne functionality of the homopropargylglycine residue to be placed at specific positions within a synthetic peptide sequence.

Table 1: Key Steps in SPPS using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Loading | The first amino acid is anchored to the solid support. | Provides a stable starting point for peptide elongation. |

| 2. Deprotection | The Nα-protecting group of the resin-bound amino acid is removed. | Exposes the amine for the next coupling reaction. |

| 3. Coupling | This compound is activated and added to the resin. | Incorporates the alkyne-containing residue into the peptide chain. |

| 4. Cbz Removal | The Cbz protecting group is cleaved. | Prepares the peptide for the next amino acid addition. |

| 5. Repeat | Steps 2-4 are repeated for each subsequent amino acid. | Elongates the peptide to the desired sequence. |

| 6. Cleavage | The completed peptide is cleaved from the resin support. | Releases the final alkyne-tagged peptide into solution. |

Once peptides containing a homopropargylglycine residue are synthesized, the terminal alkyne acts as a versatile chemical handle for bioconjugation. ru.nl This is particularly useful for creating diverse peptide libraries. Bioconjugation links a biomolecule with another molecule, combining the properties of both components. ru.nl The alkyne group is bio-orthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring highly specific labeling. ru.nl

By reacting an alkyne-tagged peptide with a collection of different azide-containing molecules (e.g., fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or small molecule drugs) via CuAAC, a library of uniquely functionalized peptides can be rapidly generated. jenabioscience.comnih.gov These libraries are invaluable tools for screening and identifying peptides with specific binding properties, cellular uptake efficiencies, or therapeutic activities. For instance, an alkyne-tagged peptide can be reacted with an azide-modified fluorescent dye for imaging applications or with biotin-azide for affinity purification and detection. jenabioscience.com

Macrocyclization is a key strategy to improve the metabolic stability, binding affinity, and cell permeability of peptides. nih.gov The alkyne functionality introduced by this compound provides an efficient route for peptide cyclization. By synthesizing a linear peptide that contains both a homopropargylglycine residue and an azide-bearing amino acid (like L-azidohomoalanine), an intramolecular "click" reaction can be induced. qyaobio.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly selective reaction that forms a stable 1,4-disubstituted triazole ring, effectively closing the peptide into a cyclic structure. qyaobio.com This triazole linkage can act as a bioisostere for an amide bond and can help stabilize secondary structures within the peptide. qyaobio.com This method is compatible with a wide range of amino acid side chains and is often performed in solution after the linear peptide has been cleaved from the SPPS resin. qyaobio.com Other cyclization strategies involving alkynes include the radical thiol-yne reaction, which couples the alkyne with a cysteine residue.

Creation of Alkyne-Tagged Peptide Libraries for Bioconjugation

Applications in Chemical Probes and Molecular Interaction Studies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.comprecisepeg.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker's composition and length are critical for the PROTAC's efficacy. explorationpub.com

This compound is a valuable building block for synthesizing these crucial linkers. Its amino acid structure can be integrated into the linker backbone, while the alkyne group provides a "clickable" handle. medchemexpress.comnih.gov This allows for a modular approach to PROTAC assembly, where the target ligand and the E3 ligase ligand, each modified with an azide (B81097), can be easily "clicked" onto the alkyne-containing linker. explorationpub.com Linkers are often based on flexible alkyl or PEG chains, and the inclusion of an alkyne provides a synthetically accessible and efficient method for library synthesis. precisepeg.comnih.gov The Cbz group, like other protecting groups such as Boc, can be used during the synthesis of the linker-E3 ligase complex before the final attachment of the target protein ligand. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Carbobenzoxy | Cbz |

| L-homopropargylglycine | HPG |

| Methionine | Met |

| Copper(I) | Cu(I) |

| Polyethylene glycol | PEG |

| tert-Butyloxycarbonyl | Boc |

| L-azidohomoalanine | - |

| Biotin | - |

Investigation of Protease Specificity and Inhibition

Non-canonical amino acids (ncAAs) are powerful tools for studying proteases, as their unique structures can confer resistance to proteolytic degradation. nih.govresearchgate.net This property makes them suitable for use as potential protease inhibitors and as probes for studying enzyme specificity. nih.govresearchgate.net

This compound can be used to synthesize peptide substrates or inhibitors containing the homopropargylglycine residue. When these modified peptides are introduced to a protease, the resistance of the ncAA to cleavage can help in mapping the enzyme's active site and substrate preferences. nih.gov The alkyne handle of the homopropargylglycine residue provides a site for attaching reporter tags via click chemistry. nih.govresearchgate.net This allows researchers to perform activity-based protein profiling (ABPP) to identify active proteases in complex biological samples or to screen for novel protease inhibitors. The workflow involves incubating a proteome with a peptide probe containing homopropargylglycine, followed by a click reaction with a reporter tag (like a fluorophore or biotin) to detect and isolate the protease-probe complexes.

Tracking Antigen Processing in Immunological Research

Understanding how antigens are processed and presented by antigen-presenting cells (APCs) is fundamental to immunology. A novel approach for studying this pathway involves the use of bioorthogonal functionalities. biorxiv.org Researchers can incorporate the methionine analog L-homopropargylglycine (HPG) into antigenic proteins. biorxiv.org

This is achieved by expressing the proteins in auxotrophic E. coli strains that require methionine for growth, but are supplied with HPG instead. biorxiv.org The resulting antigens, which contain HPG residues in place of methionine, can then be introduced to APCs, such as macrophages or dendritic cells. biorxiv.orgtandfonline.com As the APCs internalize and degrade the antigen, the resulting peptide fragments containing HPG can be visualized. biorxiv.org This is accomplished by fixing the cells, permeabilizing them, and then using a click reaction to attach a fluorescent azide dye to the alkyne handle on the HPG fragments. biorxiv.org This method allows for the imaging of antigen proteolysis throughout the processing pathway in an unbiased manner, overcoming issues associated with using bulky fluorophore-modified antigens that may alter processing. biorxiv.org this compound serves as a critical starting material for the solid-phase synthesis of specific HPG-containing antigenic peptides, which can be used as standards or probes in these immunological assays.

Probing Translational Activity in Diverse Biological Systems (e.g., Microorganisms)

L-homopropargylglycine (HPG) provides a non-radioactive and highly effective method for monitoring global protein synthesis. jenabioscience.com This technique, known as BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT), leverages the cell's natural translational machinery. frontiersin.org As an analog of methionine, HPG is recognized by methionyl-tRNA-synthetase, charged to tRNA, and incorporated into nascent polypeptide chains during translation. jenabioscience.comfrontiersin.orgfrontiersin.org

This method has been successfully applied to probe translational activity in diverse biological systems, including various microorganisms. researchgate.net For example, a detailed protocol has been established to measure translation inhibition in the pathogenic fungus Candida albicans. nih.govnih.govresearchgate.netasm.org In these experiments, C. albicans cells are incubated in a methionine-free medium and supplemented with HPG. nih.govasm.org The HPG becomes integrated into newly synthesized proteins. nih.gov To quantify the level of protein synthesis, the alkyne-labeled proteins are detected by a click reaction with a fluorescent azide, and the resulting signal is measured using fluorescence microscopy or flow cytometry. nih.govasm.org This assay can be used to screen for antifungal compounds that act as translation inhibitors. nih.govasm.org The BONCAT method using HPG has also been applied to study protein synthesis in other microorganisms, such as Escherichia coli, demonstrating its broad utility. frontiersin.orgnih.gov

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Labeled Biomolecule Characterization

Spectroscopic methods are fundamental to the characterization of both the amino acid itself and the biomolecules into which it is incorporated. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is instrumental during the synthesis of Cbz-L-homopropargylglycine and its derivatives, such as Fmoc-L-homopropargylglycine-OH, to confirm the chemical structure and purity of the intermediates and the final product. acs.orgnih.gov

Once L-homopropargylglycine (HPG) is incorporated into nascent proteins, fluorescence spectroscopy becomes a primary tool for detection and analysis. jenabioscience.com The terminal alkyne group of HPG does not possess intrinsic fluorescence. Instead, it serves as a bioorthogonal handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". frontiersin.orglumiprobe.com In this reaction, an azide-modified fluorophore is attached to the alkyne-bearing protein. This labeling strategy allows for the visualization and quantification of newly synthesized proteins.

The choice of fluorophore can be tailored to the specific experimental setup, with common options including Alexa Fluor dyes. researchgate.netmedchemexpress.com The characterization of the labeled biomolecules involves exciting the attached fluorophore at its specific excitation wavelength and detecting the emitted light. For instance, in flow cytometry applications, specific laser lines (e.g., 488 nm blue laser or 638 nm red laser) are used to excite the conjugated dye, and emission filters are used to collect the resulting fluorescence signal at the appropriate wavelength (e.g., 530/30 nm for an Alexa Fluor 488-type dye). researchgate.net

High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is another critical spectroscopic technique used to confirm the mass and thus the successful incorporation of HPG into peptides and proteins. ethernet.edu.et

Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for the purification of this compound and for ensuring its stereochemical integrity. The enantiomeric purity of the amino acid is paramount, as biological systems, particularly the translational machinery, are highly stereospecific. The use of the pure L-enantiomer is necessary to ensure it is correctly recognized and incorporated by methionyl-tRNA synthetase in place of methionine. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric excess (ee) of this compound and its derivatives. cat-online.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. cat-online.com In a reported large-scale synthesis of Fmoc-L-homopropargylglycine-OH, chiral HPLC was used to confirm an enantiopurity of greater than 98% ee. nih.gov The amino acid derivative is passed through a chiral column, and the two enantiomers, if both are present, will elute at different retention times, allowing for their quantification. ru.nlru.nl

Flash column chromatography is also a standard purification method employed during the synthesis process to remove reagents and byproducts before the final product is isolated and its enantiomeric purity is assessed. ethz.ch

Flow Cytometry for Single-Cell and Population-Level Analysis of Labeled Cells

Flow cytometry is a powerful high-throughput technique used to analyze the physical and chemical characteristics of single cells within a heterogeneous population. When combined with HPG-based metabolic labeling, it enables the quantification of global protein synthesis at the single-cell level. researchgate.netnih.gov This combination, often part of the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology, has been applied to study translational activity in various cell types, including bacteria and eukaryotic cells like Candida albicans. researchgate.netnih.gov

The workflow typically involves several key steps:

Labeling: Cells are incubated with L-homopropargylglycine (HPG), which is taken up by the cells and incorporated into newly synthesized proteins by the cellular translation machinery. lumiprobe.comnih.gov

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow the reagents for the click reaction to enter the cell. nih.gov

Click Reaction: A fluorescent azide (B81097) is added to the cells, which covalently attaches to the alkyne group of the incorporated HPG via a Cu(I)-catalyzed click reaction. researchgate.netnih.gov

Analysis: The cell suspension is analyzed on a flow cytometer. Cells are passed one by one through a laser beam, and the fluorescence intensity of each cell is measured. researchgate.net The intensity of the fluorescence signal is directly proportional to the amount of HPG incorporated, and thus reflects the level of protein synthesis in that cell during the labeling period. nih.gov

This method allows researchers to identify subpopulations of cells with different levels of translational activity and to assess how various stimuli or inhibitors affect protein synthesis across a population. researchgate.netnih.gov

Mass Spectrometry-Based Techniques for Proteome-Wide Analysis and Labeling Efficiency Determination

Mass spectrometry (MS)-based proteomics is the ultimate tool for identifying and quantifying the specific proteins that are newly synthesized within a cell. nih.gov While flow cytometry provides a global measure of protein synthesis, MS-based techniques offer proteome-wide resolution, revealing the identities of individual proteins being translated. nih.gov

The general workflow for analyzing HPG-labeled proteomes involves several stages:

HPG Labeling: Similar to the flow cytometry workflow, cells are pulsed with HPG to tag newly synthesized proteins (NSPs). nih.gov

Lysis and Protein Extraction: Cells are lysed, and the total proteome is extracted.

Biotinylation via Click Chemistry: The alkyne-tagged NSPs are conjugated to an azide-biotin molecule via the CuAAC reaction. Biotin (B1667282) serves as a high-affinity handle for enrichment. nih.gov

Enrichment: The biotinylated proteins are selectively captured and isolated from the rest of the proteome using streptavidin-coated beads. core.ac.uk

Digestion and MS Analysis: The enriched NSPs are typically digested into smaller peptides (e.g., using trypsin) either on-bead or after elution. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govusherbrooke.ca

The data from the mass spectrometer is then searched against protein databases to identify the sequences of the peptides, and thus the identity of the NSPs. core.ac.uk This approach allows for the qualitative identification of the newly synthesized proteome.

Furthermore, these methods can be combined with quantitative proteomics strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to determine labeling efficiency and to compare the rates of protein synthesis between different experimental conditions with high accuracy. nih.govusherbrooke.ca By combining HPG-labeling with pulsed-SILAC (pSILAC), it is possible to measure the dynamics of protein synthesis and turnover for thousands of proteins simultaneously. nih.gov

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Cbz-L-Homopropargylglycine Derivatives

The core structure of this compound, featuring a terminal alkyne and a carboxybenzyl (Cbz) protecting group, serves as a scaffold for rational design. Research is focused on modifying this structure to create next-generation probes with enhanced features for specific biological investigations.

The alkyne functional group is central to the utility of L-homopropargylglycine (HPG), serving as a bioorthogonal handle for "click" reactions. jenabioscience.comlumiprobe.com A primary research goal is to enhance the reactivity of this handle to achieve faster ligation kinetics, which is crucial for capturing dynamic cellular processes. oregonstate.edu One major advancement has been the development of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to circumvent the cellular toxicity associated with the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgwikipedia.org While SPAAC typically involves strained cyclooctynes reacting with azides, the underlying principle of using strain or electronics to boost reactivity is being applied to alkyne design itself. wikipedia.orgnih.gov

Strategies to enhance the alkyne handle include:

Electron-Deficient Alkynes : Introducing electron-withdrawing groups near the alkyne can lower the activation energy for cycloaddition reactions with azides, enabling rapid, catalyst-free conjugation. rsc.org

Improved Biocompatibility : Increasing the hydrophilicity of the probe can improve its solubility and performance in aqueous biological environments. This is often achieved by incorporating polyethylene (B3416737) glycol (PEG) linkers, which can also reduce steric hindrance and enhance biocompatibility. scbt.com

| Strategy | Objective | Example Modification | Anticipated Outcome |

| Increase Reaction Rate | Enable faster labeling of dynamic processes | Introduction of electron-withdrawing fluorine atoms adjacent to the alkyne | Lowered activation energy for catalyst-free cycloaddition |

| Improve Biocompatibility | Reduce cytotoxicity and improve solubility | Conjugation of polyethylene glycol (PEG) chains | Enhanced water solubility and reduced non-specific interactions |

| Minimize Perturbation | Ensure the probe does not interfere with natural biological processes | Use of smaller, less bulky activating groups | Reduced steric clash and minimal disruption to protein structure and function |

The carboxybenzyl (Cbz) group is a conventional amine protecting group. acs.org A key area of innovation lies in the development of novel protecting groups that offer more sophisticated control over the molecule's activity. The concept of "orthogonality" in protecting groups—where different groups can be removed under specific conditions without affecting others—is paramount for multi-step synthetic and labeling strategies. rsc.org

Emerging research focuses on bioorthogonally removable protecting groups. These are moieties that are stable under general physiological conditions but can be cleaved by a specific, externally introduced chemical agent that is itself bioorthogonal. For example, the 3-isocyanopropyloxycarbonyl (ICPrc) group has been developed as a protecting group that can be removed upon reaction with a tetrazine. researchgate.net This allows for the "uncaging" or activation of the amino acid at a specific time and place within a biological system, offering a new layer of spatiotemporal control. researchgate.net

Enhancing Reactivity and Biocompatibility of Alkyne Handles

Expansion of Bioorthogonal Reaction Pairs for Diverse Biological Applications

While the azide-alkyne cycloaddition is the classic reaction partner for HPG, the bioorthogonal toolkit has expanded significantly to include a diverse array of reaction pairs. escholarship.orgnih.gov This expansion allows researchers to perform multiple, simultaneous labeling experiments within the same system—a concept known as orthogonal bioorthogonal chemistry. ru.nl

Future applications of this compound derivatives may involve replacing the alkyne with other functional handles or using the alkyne in novel reaction schemes. Some of these expanded reaction pairs include:

Inverse-Electron-Demand Diels-Alder (IEDDA) : This reaction between a tetrazine and a strained alkene is known for its exceptionally fast kinetics, making it ideal for in vivo applications. oregonstate.edunih.gov Derivatives of HPG could be synthesized to contain strained alkenes.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) : This reaction offers tunable kinetics and has been used for protein and cell-surface labeling. nih.gov

[4+1] Cycloadditions : Reactions between isonitriles and tetrazines provide another orthogonal pathway for biomolecule modification and release strategies. researchgate.netresearchgate.net

Condensations with 2-acylboronic acids : These have gained attention for their ability to form stable conjugates with amine derivatives. researchgate.net

Integration with Advanced "Omics" Methodologies (e.g., Spatially Resolved Proteomics)

A significant future direction for HPG and its derivatives is their integration with advanced "omics" technologies. HPG is used as a methionine analogue to be metabolically incorporated into newly synthesized proteins. jenabioscience.complos.org This allows for the selective labeling and subsequent analysis of the "translatome"—the set of all proteins being actively synthesized. plos.org

This capability is particularly powerful when combined with:

Quantitative Proteomics : Labeled proteins can be enriched and identified using mass spectrometry, providing a quantitative snapshot of protein synthesis under different conditions. core.ac.uk

Spatially Resolved Proteomics : This cutting-edge field aims to map the location of proteins across tissues. By labeling nascent proteins with HPG and using advanced imaging or mass spectrometry techniques, researchers can visualize where protein synthesis is occurring within a complex tissue sample. plos.org Recent advances, such as combining microfluidics with deep learning, are pushing the boundaries of high-resolution protein mapping in tissues, a platform where HPG-based labeling could be transformative. nih.gov

Overcoming Current Challenges in Quantitative and Spatiotemporal Resolution in Complex Systems

Despite significant progress, several challenges remain in achieving precise quantitative and spatiotemporal resolution when using chemical probes in complex biological systems. oup.com Biological systems are inherently noisy and variable, making it difficult to obtain reproducible quantitative data. plos.org

Future research involving this compound and other bioorthogonal probes must address:

Quantitative Accuracy : Ensuring that the labeling efficiency is high and uniform across different proteins and cellular compartments is crucial for accurate quantification. Factors like probe stability, cell permeability, and reaction kinetics can all affect the outcome. nsf.gov

Spatiotemporal Resolution : Achieving resolution at the nanoscale and in real-time is a major goal. nih.gov Super-resolution microscopy techniques like STED and SMLM have broken the diffraction limit of light, but they come with their own challenges, including fluorophore stability and the potential for phototoxicity, which can be problematic for live-cell imaging. nih.govrsc.org Integrating bioorthogonal labeling with these advanced microscopy methods requires probes that are bright, stable, and minimally perturbing.

Data Complexity : The high-dimensional data generated by advanced omics and imaging techniques requires sophisticated computational and statistical methods for analysis and interpretation. plos.orgnih.gov

Overcoming these hurdles will require an interdisciplinary approach, combining rational probe design, the development of faster and more specific bioorthogonal reactions, and the advancement of analytical instrumentation and computational tools.

Q & A

Q. What are the recommended storage conditions and handling protocols for Cbz-L-homopropargylglycine (HPG) to ensure stability in experimental workflows?

Methodological Answer: HPG should be stored at -20°C in a dry, light-protected environment to prevent degradation of its alkyne group. Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which may compromise reactivity . For handling, use anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar) to minimize hydrolysis. Purity (>95%) must be confirmed via HPLC or LC-MS prior to use, as impurities can interfere with downstream click chemistry reactions .

Q. How is HPG synthesized, and what analytical techniques validate its structural integrity?